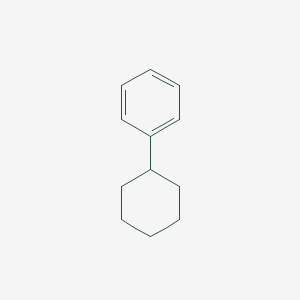

Phenylcyclohexane

Cat. No. B048628

Key on ui cas rn:

827-52-1

M. Wt: 160.25 g/mol

InChI Key: IGARGHRYKHJQSM-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04174302

Procedure details

A 5/8"×18" stainless steel pipe downflow trickle bed reactor was charged with 25 ml Pyrex glass beads followed by 15 ml (10.9 g.) of the above catalyst and topped by additional Pyrex glass beads to give a total charged volume of about 25 ml. The system was pressure checked, heated to 150° C., and pressured to 500 psig with hydrogen for 15 minutes. During a reaction period of four hours, benzene was pumped into the stainless steel tube reactor at a rate of 300 ml/hr (LHSV=20) at a hydrogen pressure of 500 psig and a temperature of 215° C. The reactor effluent was collected in a receiver which was changed at approximately one hour intervals, and the composition of each sample was determined by gas chromatographic analysis. The gas chromatographic analyses of samples taken during the last four hours of a run were averaged and the results showed a 1.4% conversion based on benzene, with a selectivity of 62% to cyclohexylbenzene and 19% to cyclohexane. The ratio of cyclohexylbenzene/cyclohexane (CHB/CH) was 3.3.

[Compound]

Name

stainless steel

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

stainless steel

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Name

Identifiers

|

REACTION_CXSMILES

|

[H][H].[CH:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1>>[CH:3]1([C:3]2[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=2)[CH2:8][CH2:7][CH2:6][CH2:5][CH2:4]1

|

Inputs

Step One

[Compound]

|

Name

|

stainless steel

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

[Compound]

|

Name

|

stainless steel

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1=CC=CC=C1

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

150 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give a total charged volume of about 25 ml

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a temperature of 215° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The reactor effluent was collected in a receiver which

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

taken during the last four hours of a run

|

|

Duration

|

4 h

|

Outcomes

Product

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |